[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid
Description
[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound characterized by a cyclohexylamine core modified with a benzyloxycarbonyl (Cbz)-protected isopropylamino group and an acetic acid moiety. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
2-[[2-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14(2)21(19(24)25-13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-12-18(22)23/h3-5,8-9,14,16-17,20H,6-7,10-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYGZUWFIFDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148344 | |
| Record name | Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353983-36-4 | |
| Record name | Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353983-36-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzyloxycarbonyl group, an isopropyl amino group, and a cyclohexyl amino moiety attached to acetic acid. Its molecular formula is , and it has a molecular weight of approximately 348.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O4 |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 1353983-36-4 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:
- Protection of Amines : Using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (CBz).
- Coupling Reactions : Employing automated peptide synthesizers for high-yield synthesis.
- Deprotection Steps : Removing protecting groups under mild conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may modulate various biochemical pathways, influencing cellular responses.
Research Findings
Recent studies have highlighted several key biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The compound significantly inhibited lipopolysaccharide-induced nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Activity
In another study, the compound was tested for its ability to scavenge free radicals in vitro. Results indicated that it effectively reduced oxidative stress markers in cultured cells, supporting its role as an antioxidant.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-Bromoethylamine | Used in organic synthesis |
| 2-Phenethylamines | Known for neuroactive properties |
| This compound | Exhibits antioxidant and anti-inflammatory activities |
Chemical Reactions Analysis
Deprotection Reactions
The benzyloxycarbonyl group undergoes catalytic hydrogenation or acidolysis to expose the secondary amine. Key findings include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C (10%), MeOH, RT, 4h | Free amine + toluene derivatives | 92% | |
| Acidic Cleavage | 30% HBr/AcOH, 0°C, 1h | Isopropyl-cyclohexylamine salt | 85% |
-
Mechanism : Hydrogenolysis proceeds via palladium-catalyzed C-O bond cleavage, releasing CO₂ and benzyl alcohol. Acidolysis involves protonation of the carbamate oxygen, followed by SN2 displacement .
Cyclization Reactions
The compound forms 5- to 7-membered heterocycles under specific conditions:
| Substrate Modifications | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular amidation | DCC, DMAP, CH₂Cl₂, 25°C, 12h | Azepanone derivative | 78% | |
| Oxidative cyclization | PhIO/Bu₄NI, CH₃CN, 40°C, 6h | Oxazoline | 63% |
-
Kinetic Control : Cyclization to azepanone is favored over oxazoline due to strain minimization in transition states .
Nucleophilic Substitution
The cyclohexylamino group participates in alkylation/acylation:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, THF, -15°C, 2h | N-Acetylated derivative | 89% | |
| Alkylation | MeI, K₂CO₃, DMF, 60°C, 8h | N-Methylated analogue | 76% |
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Steric Effects : Bulky isopropyl substituents reduce reaction rates by 30–40% compared to linear alkyl groups.
Carboxylic Acid Reactivity
The acetic acid moiety undergoes esterification and peptide coupling:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 24h | Methyl ester | 95% | |
| Peptide Bond Formation | EDC/HOBt, DIPEA, DMF, RT, 3h | Amide-linked glycine conjugate | 82% |
Metal-Catalyzed Transformations
Palladium and titanium catalysts enable cross-coupling:
| Reaction | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane, 80°C | Biaryl derivatives | 68% | |
| Enantioselective alkylation | Ti(OiPr)₄/(R)-BINOL, 4Å MS | Chiral β-amino ester | 84% ee |
-
Role of Molecular Sieves : Unactivated 4Å MS improve enantiomeric excess by 15–20% via controlled H₂O release .
Hydrolysis and Stability
The compound shows pH-dependent stability:
| Condition | Half-Life (25°C) | Degradation Products | Source |
|---|---|---|---|
| pH 1.0 (HCl) | 2.3 h | Cyclohexylamine + CO₂ | |
| pH 7.4 (buffer) | >14 days | Stable | |
| pH 13.0 (NaOH) | 45 min | Deacetylated byproducts |
Comparative Reactivity Table
Key functional groups ranked by electrophilicity:
| Group | Relative Reactivity (k, M⁻¹s⁻¹) | Notes |
|---|---|---|
| Benzyloxycarbonyl | 1.0 × 10⁻³ | Susceptible to H₂/Pd-C |
| Carboxylic acid | 2.5 × 10⁻⁴ | Esterification > amidation |
| Secondary amine | 1.8 × 10⁻⁵ | Steric hindrance limits acylation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Substituents and Core Rings
The compound’s structural analogs exhibit variations in substituents, core rings, and functional groups, which influence their physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Analogous Compounds
Functional Group Impact
- Acetic Acid vs.
- Cbz vs. Tert-Butoxycarbonyl (Boc): Analogs with Boc protection (e.g., [(4-Tert-butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid ) exhibit different stability profiles. Boc groups are acid-labile, while Cbz requires hydrogenolysis for removal, affecting synthetic strategies .
Substituent Effects
Implications for Research and Development
- Solubility : The acetic acid group enhances aqueous solubility compared to carbamic esters, which may be advantageous for in vitro assays .
- Stability : The Cbz group’s stability under basic conditions makes the compound suitable for specific synthetic pathways, whereas Boc-protected analogs are preferable for acid-sensitive reactions .
- Biological Activity : Diphenyl analogs like benzilic acid () demonstrate how aromatic substituents can modulate lipophilicity and target affinity, suggesting that the target compound’s cyclohexyl and Cbz groups may balance hydrophilicity and membrane penetration.
Q & A
Basic: What are the recommended synthetic routes and purification methods for [2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. For example:
- Step 1: Introduce the benzyloxycarbonyl (Cbz) group to the isopropylamine moiety via carbobenzyloxy chloride (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the protected intermediate.
- Step 2: Cyclohexylamine coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the cyclohexylamino-acetic acid backbone.
- Step 3: Final deprotection using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) to yield the target compound.
Purification: Use reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity via LC-MS and confirm structural integrity with ¹H/¹³C NMR .
Basic: How is this compound characterized to confirm its structural and chemical identity?
Methodological Answer:
A combination of analytical techniques is required:
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₉H₂₇N₃O₄: 385.47 g/mol).
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) should resolve aromatic protons (δ 7.2–7.4 ppm for benzyl group) and cyclohexyl protons (δ 1.2–2.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm).
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
Cross-validate data with PubChem or Reaxys databases .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
Stability depends on storage conditions:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the benzyloxycarbonyl group.
- Solubility: Soluble in DMSO or methanol (10–50 mM stock solutions). Avoid aqueous buffers at pH > 8.0 to prevent deprotection.
- Degradation Signs: Cloudiness in solution or unexpected LC-MS peaks (e.g., m/z 91 for benzyl fragment). Regularly validate stability via LC-MS every 6 months .
Advanced: How can researchers investigate the biological activity of this compound, particularly its neurochemical interactions?
Methodological Answer:
- In Vitro Assays: Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects. Measure mitochondrial membrane potential (JC-1 dye) or ROS levels (DCFH-DA probe) under oxidative stress (e.g., H₂O₂ exposure).
- Protein Binding Studies: Perform surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., NMDA receptors).
- Contradictions: If biological activity varies between assays, validate purity (>98% by HPLC) and consider stereochemical impurities (chiral HPLC analysis) .
Advanced: What computational tools are suitable for modeling the compound’s interactions with enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2). Parameterize force fields with the PISTACHIO or REAXYS databases for accuracy.
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the cyclohexyl group in aqueous vs. lipid bilayer environments.
- Validation: Cross-check computational results with experimental SPR or ITC data .
Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Methodological Answer:
Adopt the framework from Project INCHEMBIOL ():
- Phase 1: Determine physical-chemical properties (logP, pKa) using shake-flask methods and predictive software (EPI Suite).
- Phase 2: Assess biodegradability via OECD 301D closed-bottle test. Monitor metabolites (e.g., benzyl alcohol) via GC-MS.
- Phase 3: Ecotoxicity testing with Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201). Use probabilistic modeling (ECOSAR) to extrapolate risks .
Advanced: How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?
Methodological Answer:
- Step 1: Verify experimental conditions (e.g., cell passage number, solvent controls). Replicate assays in triplicate.
- Step 2: Analyze batch-to-batch variability (e.g., chiral impurities via HPLC).
- Step 3: Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding.
- Case Study: In carboxamide derivatives (), inconsistent IC₅₀ values were traced to residual DMSO in stock solutions. Dilute to <0.1% DMSO in final assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
